molecular formula C11H11N3S2 B069170 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide CAS No. 175203-73-3

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide

Cat. No. B069170
CAS RN: 175203-73-3
M. Wt: 249.4 g/mol
InChI Key: BRULMRGZQNDVKY-UHFFFAOYSA-N
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Description

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide, also known as MPTC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPTC has been shown to have various biological effects, making it a promising candidate for drug development.

Scientific Research Applications

Antibacterial and Antifungal Activities

Novel derivatives of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide have been synthesized with promising antibacterial activities. For instance, N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives exhibit significant antibacterial properties. These compounds are synthesized through cyclization reactions and confirmed by elemental analysis, 1H NMR, and X-ray diffraction, highlighting their potential in developing new antimicrobial agents (Pitucha et al., 2010). Similarly, other studies have focused on synthesizing various heterocyclic rings, including 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide and its analogs, which under different conditions yield compounds with potential antimicrobial applications (Aly et al., 2018).

Corrosion Inhibition

A novel compound synthesized from the pyrazole carbothioamide class demonstrated effective corrosion inhibition properties for carbon steel in acid solutions. This compound, characterized by FT-IR and 1H-NMR analyses, shows high inhibition efficiency, suggesting its potential for protecting metals from corrosion (Deyab et al., 2019). Additionally, the synthetic approach towards derivatives of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)-carbothioamide has been explored for their antimicrobial properties, further indicating the versatility of these compounds in various scientific applications (Invention & Sambhaji, 2015).

Antidepressant Activity

Research into the antidepressant activity of pyrazole-1-carbothioamide derivatives has shown promising results. A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening, revealing potential therapeutic applications for these compounds in mental health treatment (Mathew et al., 2014).

Spectral Analysis and Molecular Docking

Molecular spectroscopic analysis of 3-(4-chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H pyrazole-1-carbothioamide has provided insights into its structural characteristics and antimicrobial potential. Through DFT calculations, vibrational assignments, and molecular docking studies, these compounds show strong interactions with microbial targets, suggesting their applicability in developing new antimicrobial agents (Sivakumar et al., 2020).

properties

IUPAC Name

3-methylsulfanyl-1-phenylpyrazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-16-11-9(10(12)15)7-14(13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRULMRGZQNDVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C=C1C(=S)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381343
Record name 3-(Methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175203-73-3
Record name 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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